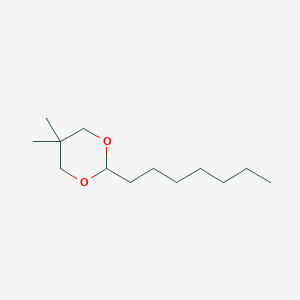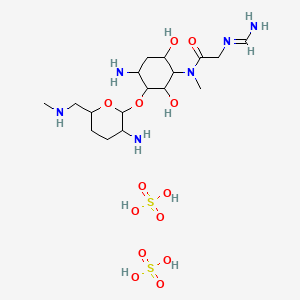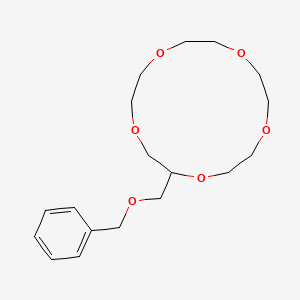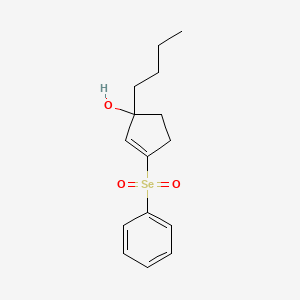
3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol is an organoselenium compound characterized by the presence of a benzeneselenonyl group attached to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol typically involves the reaction of benzeneseleninic acid with a suitable cyclopentene derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of benzeneseleninic acid, followed by its reaction with the cyclopentene derivative under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the benzeneselenonyl group to a selenol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzeneselenonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol involves its interaction with various molecular targets. The benzeneselenonyl group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and pathways. This compound may also interact with specific proteins and nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneseleninic Acid: A precursor in the synthesis of 3-(Benzeneselenonyl)-1-butylcyclopent-2-en-1-ol.
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
This compound is unique due to its specific structural features, combining a benzeneselenonyl group with a cyclopentene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
79681-35-9 |
|---|---|
Molekularformel |
C15H20O3Se |
Molekulargewicht |
327.29 g/mol |
IUPAC-Name |
1-butyl-3-phenylselenonylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C15H20O3Se/c1-2-3-10-15(16)11-9-14(12-15)19(17,18)13-7-5-4-6-8-13/h4-8,12,16H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
LQBCGFNGXMPEIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCC(=C1)[Se](=O)(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
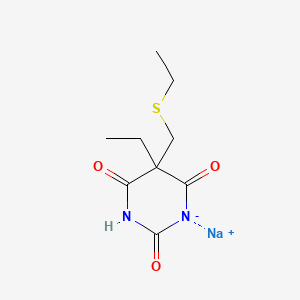

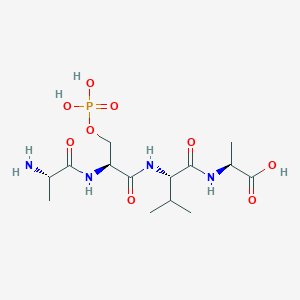
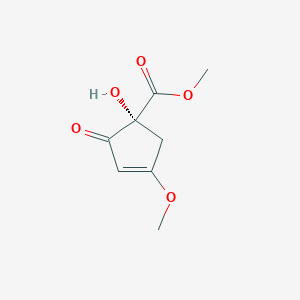
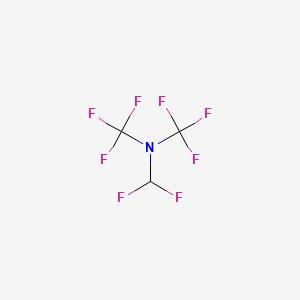
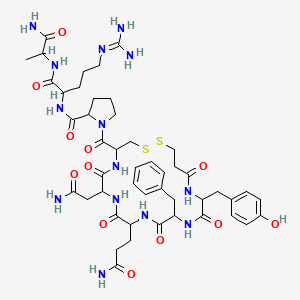
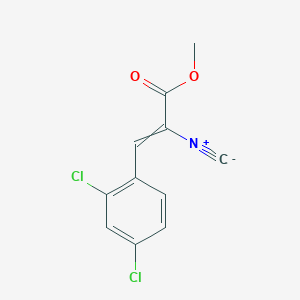

![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

